molecular formula C14H16ClNS B12075777 {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

Katalognummer: B12075777
Molekulargewicht: 265.8 g/mol
InChI-Schlüssel: GHXFVCDBAJQJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a thiophene ring, a phenyl ring, and an amine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.

Eigenschaften

Molekularformel

C14H16ClNS

Molekulargewicht

265.8 g/mol

IUPAC-Name

N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3

InChI-Schlüssel

GHXFVCDBAJQJDV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.